synthesis of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one
synthesis of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one
An In-depth Technical Guide to the Synthesis of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one
Introduction: The Significance of the Pyridazinone Core
Pyridazinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] This six-membered ring system, containing two adjacent nitrogen atoms, serves as a versatile scaffold for developing therapeutic agents with a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3] The specific compound, 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one, incorporates key pharmacophoric features: a chlorinated pyridazinone core, which is crucial for modulating electronic properties and providing a site for further functionalization, and a morpholine moiety, a privileged structure in drug design known to improve pharmacokinetic properties such as solubility and metabolic stability.
This guide provides a comprehensive overview of the synthetic pathway to 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of the target molecule is logically approached through a two-step sequence starting from the commercially available 4,5-dichloropyridazin-3(2H)-one. The strategy hinges on two fundamental and high-yielding transformations in heterocyclic chemistry: N-alkylation and nucleophilic aromatic substitution (SNAr).
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Step 1: N-Methylation. The first step involves the selective methylation of the pyridazinone ring nitrogen (N-2) to yield the key intermediate, 4,5-dichloro-2-methylpyridazin-3(2H)-one .
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Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr). The second step is the substitution of one of the chlorine atoms on the pyridazinone ring with morpholine. The critical aspect of this step is controlling the regioselectivity to ensure the morpholine moiety is introduced at the C-5 position.
The overall synthetic workflow is depicted below.
Caption: Overall synthetic pathway for 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one.
Part 1: Synthesis of 4,5-dichloro-2-methylpyridazin-3(2H)-one
The initial step focuses on the N-methylation of 4,5-dichloropyridazin-3(2H)-one. This reaction proceeds via a standard SN2 mechanism where the pyridazinone nitrogen acts as a nucleophile, attacking the electrophilic methyl group of an alkylating agent.
Causality Behind Experimental Choices
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Alkylating Agent : Both iodomethane and dimethyl sulfate are effective methylating agents.[4][5] Iodomethane is highly reactive, while dimethyl sulfate is a less expensive but more toxic alternative. The choice often depends on laboratory availability and safety protocols.
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Base : A base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is required to deprotonate the N-H of the pyridazinone, increasing its nucleophilicity and facilitating the reaction.[4][5] Potassium carbonate is a milder, non-nucleophilic base suitable for reactions in organic solvents like acetonitrile, while NaOH is used in aqueous or biphasic systems.
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Solvent : Acetonitrile is an excellent choice as it is a polar aprotic solvent that can dissolve the starting material and the base, facilitating the reaction while not interfering with the nucleophilic attack.[4] Methanol can also be used, particularly with NaOH.[5]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the methylation of similar pyridazinone systems.[4][5]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 4,5-dichloropyridazin-3(2H)-one | 164.97 | 10.0 g | 60.6 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 16.8 g | 121.2 mmol |
| Iodomethane (CH₃I) | 141.94 | 4.0 mL | 64.3 mmol |
| Acetonitrile (CH₃CN) | 41.05 | 80 mL | - |
Procedure
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dichloropyridazin-3(2H)-one (10.0 g, 60.6 mmol), potassium carbonate (16.8 g, 121.2 mmol), and acetonitrile (80 mL).
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Stir the suspension at room temperature for 15 minutes.
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Add iodomethane (4.0 mL, 64.3 mmol) to the mixture.
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Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
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Purify the residue by column chromatography (eluent: dichloromethane) or by recrystallization from ethanol to afford 4,5-dichloro-2-methylpyridazin-3(2H)-one as an off-white to yellow crystalline solid.[4]
Expected Yield : ~76% (approx. 8.2 g).[4] Characterization Data :
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Melting Point : 87-91 °C.[4]
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.18 (s, 1H), 3.70 (s, 3H).[4]
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Mass Spectrum (m/z) : 179 [M+H]⁺.[4]
Part 2: Synthesis of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one
This step involves the regioselective nucleophilic aromatic substitution (SNAr) of a chlorine atom from the dichlorinated intermediate with morpholine.
Mechanism and Regioselectivity
The pyridazinone ring is electron-deficient due to the presence of two electronegative nitrogen atoms and the carbonyl group, making it susceptible to nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism.
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Addition : The nucleophile (morpholine) attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
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Elimination : The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.
The key to this synthesis is the regioselectivity of the attack. In 4,5-dichloro-2-methylpyridazin-3(2H)-one, the C-5 position is generally more reactive towards nucleophiles than the C-4 position. This is attributed to the electronic influence of the adjacent carbonyl group and the N-2 nitrogen, which can better stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at C-5. Studies on similar systems confirm that nucleophilic substitution preferentially occurs at the C-5 position.[6][7]
Caption: General mechanism for the SNAr reaction on the pyridazinone core.
Detailed Experimental Protocol
This protocol is based on analogous reactions of dichloropyridazinones with various amines.[8][9]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 4,5-dichloro-2-methylpyridazin-3(2H)-one | 179.00 | 5.0 g | 27.9 mmol |
| Morpholine | 87.12 | 4.87 mL | 55.8 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.7 g | 55.8 mmol |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure
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In a 100 mL round-bottom flask, dissolve 4,5-dichloro-2-methylpyridazin-3(2H)-one (5.0 g, 27.9 mmol) in dimethylformamide (DMF, 50 mL).
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Add potassium carbonate (7.7 g, 55.8 mmol) and morpholine (4.87 mL, 55.8 mmol) to the solution.
-
Heat the reaction mixture to 80-90°C and stir for 8-12 hours. Monitor the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 150 mL of ice-water.[8][9] A precipitate should form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the crude product in a vacuum oven.
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If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/petroleum ether) to obtain the pure 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one.[9]
Safety and Handling Precautions
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Iodomethane and Dimethyl Sulfate : These are potent alkylating agents and are classified as carcinogens. They should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Phosphorus Oxychloride (if used for chlorination) : This is a highly corrosive and toxic substance that reacts violently with water. It must be handled in a fume hood.[10]
-
Solvents : Acetonitrile and DMF are flammable and toxic. Avoid inhalation and skin contact.
Conclusion
The is a robust and efficient process that relies on well-established reactions in heterocyclic chemistry. The two-step approach, involving N-methylation followed by a regioselective nucleophilic aromatic substitution, provides a reliable route to this valuable pyridazinone derivative. The principles and protocols outlined in this guide offer a solid foundation for researchers and scientists engaged in the synthesis of complex heterocyclic molecules for drug discovery and development.
References
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El-Gazzar, A. B. A., Gaafar, A. M., & Aly, A. S. (2010). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 15(12), 9137–9151. [Link][11]
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Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link][2]
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Jain, A. K., Sharma, S., & Vaidya, A. (2013). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research, 4(8), 2916-2929. [Link][12]
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SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link][3]
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Gowda, B. T., et al. (2010). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3055. [Link][5]
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Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link][1]
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Arora, S., et al. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. IUCrData, 7(3), x220268. [Link][8]
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Yoon, Y. J., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Journal of Heterocyclic Chemistry, 38(5), 1083-1088. [Link][6]
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Arora, S., et al. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 323–326. [Link][9]
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Yoon, Y. J., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Bulletin of the Korean Chemical Society, 22(5), 459-460. [Link][7]
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